molecular formula C18H16FN7 B6494707 N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1334373-80-6

N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No. B6494707
CAS RN: 1334373-80-6
M. Wt: 349.4 g/mol
InChI Key: SJWXDAAIGCZIGK-UHFFFAOYSA-N
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Description

“N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds have been reported to have potent inhibitory activity and selectivity, making them a promising therapeutic target for cancer therapy .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors . Another study reported the synthesis of 4,5-difunctionalized 1-bromobenzyl [1,2,3]triazole and 4,5-difunctionalized 1-(2-oxo-2-(p-tolylamino)ethyl-[1,2,3]triazole .


Molecular Structure Analysis

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is structurally similar to the purine ring, making it a possible surrogate of the purine ring . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been explored in various studies . For example, one study reported that compound 19, a [1,2,3]triazolo[4,5-d]pyrimidine derivative, reversibly bound to USP28 and directly affected its protein levels .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Antimicrobial Activity

Triazolothiadiazine and its derivatives, which include the compound , have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Analgesic and Anti-inflammatory Activity

These compounds have also been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.

Antioxidant Activity

The antioxidant activity of these compounds has been reported . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiviral Activity

Triazolothiadiazine and its derivatives have shown antiviral activity . This suggests they could be used in the development of antiviral drugs.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors are often used in the treatment of diseases, as they can regulate the activity of enzymes and thus influence the metabolic reactions in which the enzymes are involved.

Mechanism of Action

Target of Action

It is known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives, to which this compound belongs, have been studied for their anti-gastric cancer effects . Therefore, it can be inferred that the compound may target specific proteins or enzymes involved in gastric cancer pathways.

Mode of Action

[1,2,3]triazolo[4,5-d]pyrimidine derivatives are known to have anti-proliferative effects . This suggests that the compound may interact with its targets to inhibit cell proliferation, a key characteristic of cancer cells.

Biochemical Pathways

Given its potential anti-gastric cancer effects , it can be inferred that the compound may affect pathways related to cell proliferation, apoptosis, and other processes relevant to cancer progression.

Result of Action

Given its potential anti-proliferative effects , it can be inferred that the compound may induce cell cycle arrest, apoptosis, or other changes that inhibit the proliferation of cancer cells.

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been proposed as a promising template for designing new inhibitors for various proteins . Therefore, future research could focus on the development of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives with improved potency and selectivity for potential therapeutic applications.

properties

IUPAC Name

7-N-(4-fluorophenyl)-5-N-(1-phenylethyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN7/c1-11(12-5-3-2-4-6-12)20-18-22-16(15-17(23-18)25-26-24-15)21-14-9-7-13(19)8-10-14/h2-11H,1H3,(H3,20,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWXDAAIGCZIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

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